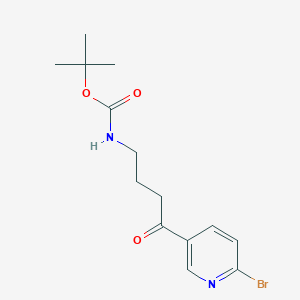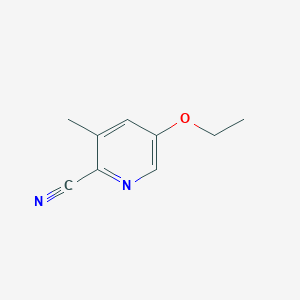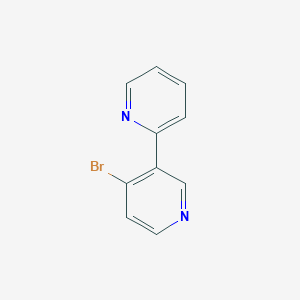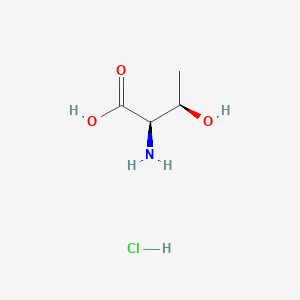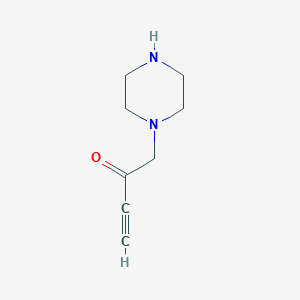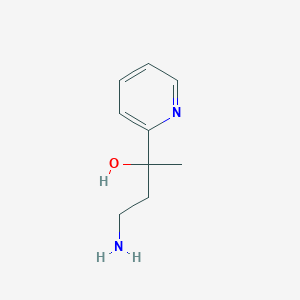![molecular formula C13H16N2O3S B13147811 4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene-1-sulfonamide and furan-2-ylmethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and methanol, while catalysts such as palladium on carbon (Pd/C) are used to promote hydrogenation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in pharmacological studies to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide
- 4-[(1R)-1-Aminoethyl]-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide
- 4-[(1R)-1-Aminoethyl]-N-(pyridin-2-ylmethyl)benzene-1-sulfonamide
Uniqueness
4-[(1R)-1-Aminoethyl]-N-(furan-2-ylmethyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a furan ring and a sulfonamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O3S/c1-10(14)11-4-6-13(7-5-11)19(16,17)15-9-12-3-2-8-18-12/h2-8,10,15H,9,14H2,1H3/t10-/m1/s1 |
InChI Key |
PKKYWOHEFHQMMT-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)


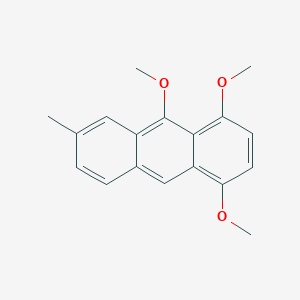
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
